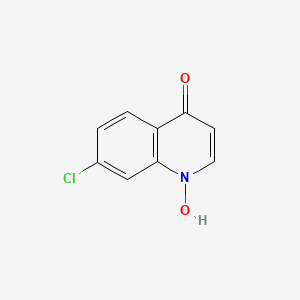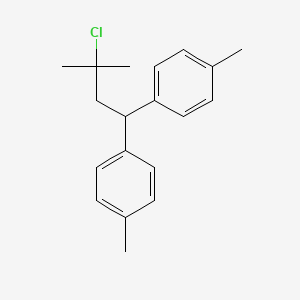
3,5,8-Trimethoxyphenanthrene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5,8-Trimethoxyphenanthrene-1,4-dione is a naturally occurring phenanthrenequinone derivative. Phenanthrenequinones are a class of organic compounds characterized by a phenanthrene backbone with quinone functionalities. These compounds are known for their diverse biological activities and are often found in various plant species.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,8-Trimethoxyphenanthrene-1,4-dione typically involves the methoxylation of phenanthrenequinone derivatives. One common method includes the use of methoxy-substituted phenanthrene precursors, which undergo oxidative cyclization to form the desired compound. The reaction conditions often involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources, such as plants belonging to the Dioscoreaceae family. Alternatively, it can be synthesized through chemical processes involving the methoxylation of phenanthrenequinone derivatives under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
3,5,8-Trimethoxyphenanthrene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone functionalities to hydroquinone forms.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Higher oxidation state phenanthrenequinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenanthrenequinones depending on the substituent used.
科学的研究の応用
3,5,8-Trimethoxyphenanthrene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,5,8-Trimethoxyphenanthrene-1,4-dione involves its interaction with various molecular targets and pathways. The compound is known to induce apoptosis in cancer cells by activating specific signaling pathways such as the JNK and p38 pathways. It also inhibits the activity of certain enzymes involved in cell proliferation and survival, contributing to its anticancer effects.
類似化合物との比較
Similar Compounds
3,5,7-Trimethoxyphenanthrene-1,4-dione: Another phenanthrenequinone derivative with similar biological activities.
2,3,4-Trimethoxyphenanthrene-1,4-dione: Differing in the position of methoxy groups, affecting its reactivity and biological properties.
3,4,8-Trimethoxyphenanthrene-2,5-diol: A phenanthrene derivative with additional hydroxyl groups, influencing its chemical behavior.
Uniqueness
3,5,8-Trimethoxyphenanthrene-1,4-dione is unique due to its specific methoxy group positions, which confer distinct chemical reactivity and biological activity compared to other phenanthrenequinone derivatives. Its ability to selectively induce apoptosis in cancer cells makes it a valuable compound for further research and potential therapeutic applications.
特性
CAS番号 |
106868-02-4 |
|---|---|
分子式 |
C17H14O5 |
分子量 |
298.29 g/mol |
IUPAC名 |
3,5,8-trimethoxyphenanthrene-1,4-dione |
InChI |
InChI=1S/C17H14O5/c1-20-12-6-7-13(21-2)15-10(12)5-4-9-11(18)8-14(22-3)17(19)16(9)15/h4-8H,1-3H3 |
InChIキー |
NPHQWXNXFLKUJD-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C=CC3=C(C2=C(C=C1)OC)C(=O)C(=CC3=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


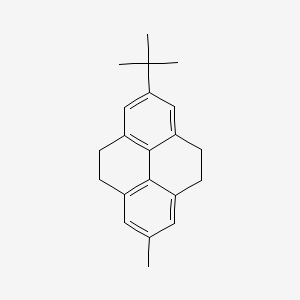
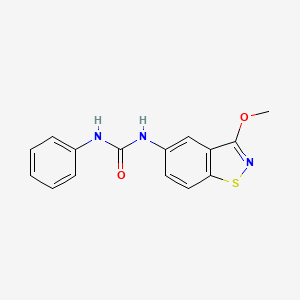
![1-[(Decylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14330308.png)


![Benzene, [[1-methyl-1-(nitromethyl)propyl]thio]-](/img/structure/B14330345.png)
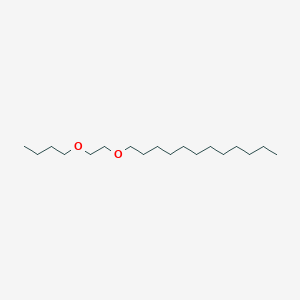
![N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine](/img/structure/B14330350.png)
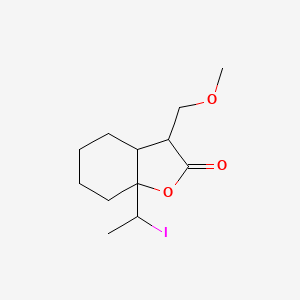
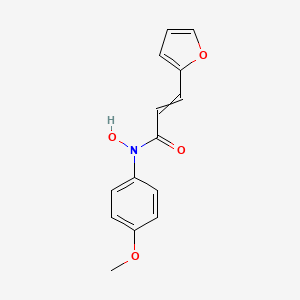
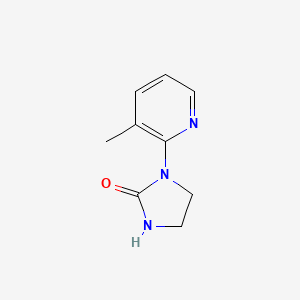
![3-{[tert-Butyl(diphenyl)silyl]oxy}propanoyl chloride](/img/structure/B14330383.png)
